Cas no 31363-74-3 (3-(2-aminoethyl)-1H-Indole-5,7-diol)

3-(2-aminoethyl)-1H-Indole-5,7-diol structure
31363-74-3 structure
商品名:3-(2-aminoethyl)-1H-Indole-5,7-diol
CAS番号:31363-74-3
MF:C10H12N2O2
メガワット:192.21448
CID:314119
PubChem ID:35781

3-(2-aminoethyl)-1H-Indole-5,7-diol 化学的及び物理的性質

名前と識別子

    • 3-(2-aminoethyl)-1H-Indole-5,7-diol
    • 1H-Indole-5,7-diol,3-(2-aminoethyl)-
    • 3-(2-aminoethyl)-1H-indole-5,7-diol HBr
    • 5,7-Dihydroxytryptamine
    • EINECS 250-591-6
    • SCHEMBL1196785
    • Q977151
    • Y4K1D1H82S
    • AKOS006227862
    • 5,7-dihydroxytryptamine hydrobromide
    • 5,7-DHT
    • 1H-Indole-5,7-diol, 3-(2-aminoethyl)-
    • CHEMBL26726
    • NS00029068
    • BDBM50470803
    • 31363-74-3
    • UNII-Y4K1D1H82S
    • DTXSID00185285
    • インチ: InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2
    • InChIKey: LXWHQTNFZDTKBH-UHFFFAOYSA-N
    • ほほえんだ: NCCC1C2C(=C(O)C=C(O)C=2)NC=1

計算された属性

  • せいみつぶんしりょう: 192.08996
  • どういたいしつりょう: 192.089878
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.3
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.421
  • ふってん: 479.6°Cat760mmHg
  • フラッシュポイント: 243.9°C
  • 屈折率: 1.755
  • PSA: 82.27

3-(2-aminoethyl)-1H-Indole-5,7-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AF91329-500mg
3-(2-aminoethyl)-1H-indole-5,7-diol
31363-74-3 95 %
500mg
$1862.00 2024-04-20

3-(2-aminoethyl)-1H-Indole-5,7-diol 関連文献

3-(2-aminoethyl)-1H-Indole-5,7-diolに関する追加情報

Professional Introduction to 3-(2-aminoethyl)-1H-Indole-5,7-diol (CAS No. 31363-74-3)

3-(2-aminoethyl)-1H-Indole-5,7-diol, with the chemical formula C11H14N2O2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, characterized by its indole backbone and functional groups, has garnered considerable attention due to its potential biological activities and applications in drug development. The compound's unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases.

The chemical structure of 3-(2-aminoethyl)-1H-Indole-5,7-diol consists of an indole ring system substituted with two hydroxyl groups at the 5 and 7 positions, and an aminoethyl side chain at the 3 position. This configuration imparts multiple reactive sites, allowing for diverse chemical modifications and functionalizations. Such structural versatility is highly advantageous in medicinal chemistry, as it enables the synthesis of derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in indole derivatives due to their wide range of biological activities. Studies have demonstrated that indole-based compounds exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Specifically, the hydroxyl and amino groups in 3-(2-aminoethyl)-1H-Indole-5,7-diol can participate in hydrogen bonding interactions with biological targets, facilitating the development of small-molecule drugs with enhanced binding affinity and selectivity.

One of the most promising applications of 3-(2-aminoethyl)-1H-Indole-5,7-diol lies in its potential as an intermediate in the synthesis of indole-based drugs. For instance, researchers have explored its use in developing novel anticancer agents that target specific enzymes or receptors involved in tumor growth and progression. The aminoethyl side chain provides a handle for further derivatization, allowing chemists to introduce additional functional groups that modulate drug efficacy and pharmacokinetics.

The compound's ability to act as a precursor for more complex molecules has also been highlighted in recent studies. A notable example is its role in the synthesis of indole alkaloids, which are known for their diverse biological activities and therapeutic potential. By leveraging the structural framework of 3-(2-aminoethyl)-1H-Indole-5,7-diol, scientists have been able to generate novel analogs with improved pharmacological profiles.

In addition to its pharmaceutical applications, 3-(2-aminoethyl)-1H-Indole-5,7-diol has shown promise in other areas of research. For instance, it has been investigated as a potential ligand in coordination chemistry, where its ability to form stable complexes with metal ions could lead to new materials with applications in catalysis and sensing.

The synthesis of 3-(2-aminoethyl)-1H-Indole-5,7-diol typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as hydroxylation and amination. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

The chemical properties of 3-(2-aminoethyl)-1H-Indole-5,7-diol, including its solubility, stability, and reactivity, have been thoroughly characterized through various spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into its molecular structure and behavior, which are essential for understanding its biological activity and developing effective drug formulations.

The pharmacological evaluation of 3-(2-aminoethyl)-1H-Indole-5,7-diol has revealed several interesting findings. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases. Furthermore, its ability to interact with specific receptors has raised hopes for its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

In conclusion, 3-(2-aminoethyl)-1H-Indole-5,7-diol (CAS No. 31363-74-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features and diverse biological activities make it a valuable scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various medical challenges.

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